An In-Depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid
An In-Depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyrimidine-4-carboxylic acid, a key heterocyclic organic compound. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information on its fundamental properties, predicted spectroscopic data, and general synthetic strategies for pyrimidine carboxylic acids. It also explores the known biological significance of closely related pyrimidine derivatives to infer potential areas of application for the title compound in drug discovery and development. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 2,6-Dimethoxypyrimidine-4-carboxylic acid and its analogues.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile of these molecules. 2,6-Dimethoxypyrimidine-4-carboxylic acid is a member of this important class of compounds, featuring two methoxy groups and a carboxylic acid moiety, which provide multiple sites for chemical modification and interaction with biological targets. This guide summarizes the available information on this compound and provides context through related structures to facilitate further research and application.
Chemical and Physical Properties
A summary of the known and computed physicochemical properties of 2,6-Dimethoxypyrimidine-4-carboxylic acid is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of 2,6-Dimethoxypyrimidine-4-carboxylic Acid
| Property | Value | Source |
| IUPAC Name | 2,6-dimethoxypyrimidine-4-carboxylic acid | PubChem[1] |
| CAS Number | 59864-30-1 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |
| Molecular Weight | 184.15 g/mol | PubChem[1] |
| Canonical SMILES | COC1=NC(=NC(=C1)C(=O)O)OC | PubChem[1] |
| InChI Key | APCAETLUMQRTDK-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | |
| Solubility | >27.6 µg/mL (at pH 7.4) | PubChem[1] |
| Density | 1.349 g/cm³ (predicted) | MySkinRecipes[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route could start from a substituted pyrimidine, such as 2,6-dimethoxy-4-chloropyrimidine, which can then be converted to the corresponding carboxylic acid. Another potential strategy involves the direct construction of the pyrimidine ring with the carboxylic acid functionality already in place.
Below is a generalized experimental protocol for the synthesis of a pyrimidine carboxylic acid derivative, which could be adapted for the target molecule.
General Experimental Protocol: Synthesis of a Pyrimidine Carboxylic Acid Derivative
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Step 1: Synthesis of a Halogenated Pyrimidine Intermediate. A dihydroxypyrimidine precursor can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures, and the excess POCl₃ is removed under reduced pressure. The crude product is then purified.
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Step 2: Introduction of Methoxy Groups. The chlorinated pyrimidine is then reacted with sodium methoxide in methanol. This nucleophilic substitution reaction replaces the chlorine atoms with methoxy groups. The reaction is usually performed at room temperature or with gentle heating.
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Step 3: Conversion to Carboxylic Acid. The 4-substituted-2,6-dimethoxypyrimidine can be converted to the carboxylic acid via several methods. If the substituent is a methyl group, it could be oxidized. If it is a cyano group, it can be hydrolyzed. Alternatively, a Grignard reaction with carbon dioxide can be employed if a halogen is present at the 4-position.
Experimental Workflow for a Generalized Pyrimidine Carboxylic Acid Synthesis
Caption: Generalized workflow for the synthesis of 2,6-Dimethoxypyrimidine-4-carboxylic acid.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 2,6-Dimethoxypyrimidine-4-carboxylic acid are not currently available in public databases. However, a GC-MS spectrum is available on PubChem.[1]
Mass Spectrometry:
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GC-MS: A spectrum is available in the PubChem database, which can be used for identification purposes.[1]
For the purpose of this guide, predicted NMR and IR data are provided based on the chemical structure and data from similar compounds. Researchers should obtain experimental data for confirmation.
Predicted Spectroscopic Data:
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¹H NMR (in CDCl₃):
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One singlet for the pyrimidine ring proton (C5-H).
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Two singlets for the two methoxy group protons (-OCH₃).
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One broad singlet for the carboxylic acid proton (-COOH).
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¹³C NMR (in CDCl₃):
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Signals for the four distinct pyrimidine ring carbons.
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A signal for the carboxylic acid carbon.
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Signals for the two methoxy group carbons.
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IR (KBr, cm⁻¹):
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Broad O-H stretch from the carboxylic acid.
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C=O stretch from the carboxylic acid.
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C-O stretches from the methoxy groups.
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Characteristic pyrimidine ring vibrations.
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Biological Activity and Potential Applications
While there is no specific information on the biological activity of 2,6-Dimethoxypyrimidine-4-carboxylic acid, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine exhibit a wide range of biological activities. For instance, the related compound 2-Amino-4,6-dimethoxypyrimidine is a key intermediate in the synthesis of sulfonylurea herbicides.[3][4]
The presence of the carboxylic acid group in 2,6-Dimethoxypyrimidine-4-carboxylic acid makes it a valuable building block for creating libraries of derivatives, such as amides and esters, for screening in various biological assays. The methoxy groups can also be modified to explore structure-activity relationships.
Potential Signaling Pathway Involvement (Hypothetical)
Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic acid could be designed to target specific kinases involved in cell signaling pathways related to cancer or inflammation.
Caption: Hypothetical inhibition of a kinase cascade by a pyrimidine derivative.
Safety and Handling
Based on available safety data, 2,6-Dimethoxypyrimidine-4-carboxylic acid is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,6-Dimethoxypyrimidine-4-carboxylic acid is a pyrimidine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a summary of its known properties and outlines general synthetic and analytical approaches based on related compounds. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities. The information presented here serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and other substituted pyrimidine carboxylic acids.
References
- 1. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxypyrimidine-4-carboxylic acid [myskinrecipes.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
